3-Cyclohexen-1-one, 5-acetyl-
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Overview
Description
3-Cyclohexen-1-one, 5-acetyl- is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by a cyclohexene ring with a ketone group at the first position and an acetyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-one, 5-acetyl- can be achieved through several methods. One common method involves the condensation of 3-phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one derivatives with acetyl acetone . This reaction can be carried out using conventional or microwave-assisted methods. The products are typically characterized by various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, 2D-NMR, MS, and elemental analysis .
Industrial Production Methods
Industrial production of cyclohexenones, including 3-Cyclohexen-1-one, 5-acetyl-, often involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . Other methods include the Birch reduction of anisole followed by acid hydrolysis or the α-bromination of cyclohexanone followed by treatment with base .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexen-1-one, 5-acetyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Cyclohexen-1-one, 5-acetyl- include:
Oxidizing agents: Hydrogen peroxide, vanadium catalysts.
Reducing agents: Sodium borohydride.
Nucleophiles: Organocopper reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce alcohols.
Scientific Research Applications
3-Cyclohexen-1-one, 5-acetyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexen-1-one, 5-acetyl- involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s reactivity is largely due to the presence of the conjugated enone system, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclohexen-1-one, 5-acetyl- include:
Cyclohex-2-en-1-one: Another cyclohexenone with a ketone group at the second position.
2-Acetyl-2-cyclohexen-1-one: A compound with an acetyl group at the second position.
5-Phenyl-3-(10H-phenothiazinyl)-Δ2-cyclohexen-1-one: A derivative with a phenyl and phenothiazinyl group.
Uniqueness
The uniqueness of 3-Cyclohexen-1-one, 5-acetyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyl group at the fifth position and the conjugated enone system make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C8H10O2 |
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Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-acetylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-3,7H,4-5H2,1H3 |
InChI Key |
LXSXWJQKQOYIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)CC=C1 |
Origin of Product |
United States |
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